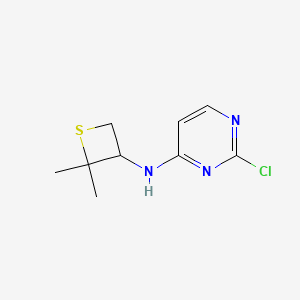
2-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine ring substituted with a chloro group and an amine group attached to a 2,2-dimethylthietan-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-4-amine typically involves the reaction of 2,4-dichloropyrimidine with 2,2-dimethylthietan-3-amine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or ethanol, with the presence of a base like sodium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography might be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Condensation reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, or alcohols for substitution reactions.
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a new amine-substituted pyrimidine derivative, while oxidation might produce a pyrimidine N-oxide.
Scientific Research Applications
2-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It may be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The chloro and amine groups allow it to form specific interactions, such as hydrogen bonds or van der Waals forces, with these targets. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine: This compound has a similar pyrimidine core but with different substituents, which can lead to variations in its chemical and biological properties.
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: Another compound with a pyrimidine ring, but with an indazole moiety instead of the thietan group.
Uniqueness
The uniqueness of 2-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-4-amine lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. The presence of the 2,2-dimethylthietan-3-yl group can influence its steric and electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12ClN3S |
|---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
2-chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H12ClN3S/c1-9(2)6(5-14-9)12-7-3-4-11-8(10)13-7/h3-4,6H,5H2,1-2H3,(H,11,12,13) |
InChI Key |
JOBZBTXVYGHOFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC2=NC(=NC=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















